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N4,N4-Dimethyl-asparagine -

N4,N4-Dimethyl-asparagine

Catalog Number: EVT-15441877
CAS Number:
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N4,N4-Dimethyl-asparagine is synthesized from asparagine through methylation reactions. It falls under the category of small molecules, specifically classified as an amino acid derivative. Its structural classification includes:

  • Kingdom: Organic compounds
  • Super Class: Organic acids and derivatives
  • Class: Carboxylic acids and derivatives
  • Sub Class: Amino acids, peptides, and analogues
Synthesis Analysis

Methods and Technical Details

The synthesis of N4,N4-Dimethyl-asparagine typically involves the methylation of L-asparagine using methylating agents such as methyl iodide or dimethyl sulfate. The process can be conducted under basic conditions, often in aqueous or organic solvents. Key steps in the synthesis include:

  1. Methylation Reaction: L-asparagine is reacted with a methylating agent.
  2. Purification: The resulting product is purified through crystallization or chromatography to achieve high purity levels.

In industrial settings, large-scale reactors and continuous flow systems may be employed to optimize yield and efficiency while minimizing by-products .

Molecular Structure Analysis

Structure and Data

The molecular formula for N4,N4-Dimethyl-asparagine is C6H12N2O4C_6H_{12}N_2O_4. The compound features a backbone typical of amino acids with additional methyl groups on the nitrogen atom. The structural representation highlights the following characteristics:

  • Molecular Weight: Approximately 148.17 g/mol
  • Density: 1.532 g/cm³
  • Melting Point: 171-172 °C

The presence of methyl groups alters the chemical behavior and reactivity compared to its parent compound, asparagine .

Chemical Reactions Analysis

Reactions and Technical Details

N4,N4-Dimethyl-asparagine can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxo derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions yield amine derivatives, typically employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can introduce different functional groups into the molecule using alkyl halides or acyl chlorides under acidic or basic conditions.

These reactions facilitate the exploration of derivative compounds with potentially enhanced biological activities .

Mechanism of Action

Process and Data

The mechanism by which N4,N4-Dimethyl-asparagine exerts its effects involves its role in cellular metabolism. As an amino acid derivative, it may influence protein synthesis and nitrogen metabolism. The compound's structure allows it to interact with various enzymes involved in these processes, potentially acting as a substrate or modulator.

Specific studies have shown that similar compounds can participate in enzymatic reactions catalyzed by glycoasparaginase, which hydrolyzes compounds containing L-asparagine residues . Further research is needed to elucidate the precise mechanisms involving N4,N4-Dimethyl-asparagine.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N4,N4-Dimethyl-asparagine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in water due to its polar functional groups.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of amine functionalities.

These properties make it suitable for various applications in biochemical research and industrial processes .

Applications

Scientific Uses

N4,N4-Dimethyl-asparagine has several applications in scientific research, including:

  • Biochemical Studies: Used as a substrate in enzyme assays to study metabolic pathways involving asparagine.
  • Pharmaceutical Research: Investigated for potential roles in drug formulation due to its structural similarity to naturally occurring amino acids.
  • Protein Engineering: Employed in studies aimed at modifying protein structures for enhanced functionality or stability.

The compound's unique properties allow it to serve as a valuable tool in both academic research and industrial applications .

Enzymatic Mechanisms of Asparagine Dimethylation in Biological Systems

Structural Determinants of N4,N4-Dimethyltransferase Activity in Prokaryotic and Eukaryotic Organisms

N⁴,N⁴-dimethylasparagine formation is catalyzed by specialized S-adenosylmethionine (SAM)-dependent methyltransferases that transfer methyl groups to the terminal nitrogen atoms of asparagine's amide group. While the complete three-dimensional structure of a dedicated asparagine dimethyltransferase remains uncharacterized, bioinformatic analyses reveal conserved structural motifs across putative enzymes from prokaryotic and eukaryotic sources. These enzymes typically possess a Rossmann-fold domain responsible for SAM cofactor binding, which is a hallmark of class I methyltransferases. The catalytic pocket likely features acidic residues (aspartate/glutamate) that position the asparagine substrate via coordination with its α-amino and carboxyl groups, while hydrophobic residues create a microenvironment favoring methyl transfer to the amide nitrogen [5].

In eukaryotic systems, these methyltransferases may localize to the cytoplasm or nucleus, with potential nuclear variants implicated in histone modification pathways. Prokaryotic homologs (e.g., in Actinobacteria) often exist as standalone enzymes or as domains fused to broader amino acid metabolism proteins. A critical structural determinant is a deep, negatively charged pocket accommodating asparagine's side chain, distinguishing these enzymes from arginine- or lysine-specific methyltransferases. Mutagenesis studies on related methyltransferases suggest that substituting key residues within this pocket (e.g., Tyr⁷⁵ → Phe or Glu¹⁰² → Ala in bacterial models) drastically reduces dimethylation efficiency, highlighting their role in substrate orientation and catalysis [5] [9].

Comparative Analysis of Dimethylation Pathways: Asparagine vs. Cytidine Modifications in Ribosomal RNA

Dimethylation modifications occur on diverse biomolecules, including amino acids like asparagine and nucleosides like cytidine in rRNA. While both modifications utilize SAM as the methyl donor, their enzymatic machinery, biological functions, and regulatory mechanisms exhibit significant divergence as shown in Table 1.

Table 1: Comparative Features of Asparagine and Cytidine Dimethylation Pathways

FeatureN⁴,N⁴-Dimethylasparagine PathwayRibosomal RNA Cytidine Dimethylation (e.g., m³C/m⁵C)
Primary EnzymesSpecialized Asparagine N-methyltransferasesDimethyltransferases (e.g., Nsm1 for m³C)
Structural MotifRossmann-fold SAM-binding domain; acidic substrate pocketRossmann-fold with THUMP domain for tRNA/rRNA recognition
Biological FunctionProtein stability/conformation; signaling?Ribosomal assembly fidelity; translational accuracy
RegulationSubstrate availability (Asn, SAM); potential allosteryStress-responsive (e.g., nutrient deprivation) [3]
ConservationLimited to specific lineages (bacteria, plants?)Ubiquitous across prokaryotes and eukaryotes

Asparagine dimethylation primarily targets free amino acids or specific protein substrates, potentially altering protein-protein interaction interfaces or stability. In contrast, cytidine dimethylation in rRNA (e.g., formation of 3-methylcytidine (m³C) or 5-methylcytidine (m⁵C)) is crucial for ribosome biogenesis and fine-tuning translational fidelity under stress conditions like amino acid deprivation [3]. The rRNA-modifying enzymes exhibit stringent specificity for RNA secondary structures, often requiring accessory proteins (e.g., box C/D snoRNPs in eukaryotes) for proper target recognition—a complexity absent in asparagine dimethyltransferases. Furthermore, while cytidine modifications are often essential (knockouts lethal), the phenotypic consequences of ablating asparagine dimethylation remain less defined, suggesting it may play more specialized or context-dependent roles [3] [7].

Substrate Specificity and Kinetic Profiling of ASNS-Dependent Asparagine Biosynthetic Networks

Asparagine synthetase (ASNS) catalyzes the de novo biosynthesis of asparagine from aspartate and glutamine, forming the substrate pool for dimethylation. ASNS exhibits stringent substrate specificity: its primary substrates are L-aspartate, ATP, and glutamine (or ammonia). The enzyme operates via a two-step ping-pong mechanism: 1) Glutamine hydrolysis at the glutaminase domain generates ammonia; 2) Activation of aspartate by ATP forms β-aspartyl-AMP; 3) Ammonia attack yields asparagine and AMP. Crucially, ASNS does not directly catalyze asparagine dimethylation. However, its product (asparagine) serves as the obligate substrate for downstream dimethyltransferases. Kinetic parameters of ASNS directly influence asparagine availability for subsequent modifications [9] [7].

Studies using purified human ASNS reveal Michaelis constants (Kₘ) of ~0.1-0.3 mM for aspartate and 0.05-0.1 mM for glutamine. ATP binding is tighter (Kₘ ~ 0.02 mM). Importantly, ASNS activity and expression are highly regulated by cellular stress. For instance, during amino acid limitation, the GCN2-ATF4 pathway induces ASNS transcription. However, promoter hypermethylation can epigenetically silence ASNS, drastically reducing intracellular asparagine pools available for dimethylation, particularly in certain cancer cells [3] [7]. Kinetic impairments are evident in ASNS deficiency syndromes; disease-associated ASNS variants (e.g., R519H) show 5-10 fold reduced catalytic efficiency (kₘₑₜ/Kₘ) compared to wild-type, severely constraining asparagine synthesis and consequently its dimethylation potential as shown in Table 2 [9].

Table 2: Kinetic Parameters of Wild-Type and Mutant ASNS Enzymes Impacting Asparagine Availability

ASNS VariantSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kₘₑₜ (s⁻¹)kₘₑₜ/Kₘ (mM⁻¹s⁻¹)Catalytic Impairment
Wild-TypeL-Aspartate0.15 ± 0.021.20 ± 0.050.805.33Reference
Glutamine0.08 ± 0.011.15 ± 0.040.779.63
R519H (Mutant)L-Aspartate0.42 ± 0.060.32 ± 0.020.210.50~10.7-fold reduction
Glutamine0.25 ± 0.040.28 ± 0.030.190.76~12.7-fold reduction
G373V (Mutant)L-AspartateND*ND*ND*ND*Unstable/Not Detectable

*ND: Not Detectable due to severe protein instability [9]

The dimethylation step itself exhibits distinct kinetics. Preliminary data on partially purified methyltransferases suggest a higher Kₘ for asparagine (~0.5-2 mM) compared to ASNS's affinity for its substrates, indicating that dimethylation may become significant only when asparagine pools are sufficiently replete. This kinetic hierarchy ensures preferential channeling of asparagine towards primary protein synthesis before diversion into modification pathways [5] [9].

Properties

Product Name

N4,N4-Dimethyl-asparagine

IUPAC Name

(2S)-2-amino-4-(dimethylamino)-4-oxobutanoic acid

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H12N2O3/c1-8(2)5(9)3-4(7)6(10)11/h4H,3,7H2,1-2H3,(H,10,11)/t4-/m0/s1

InChI Key

AHEBZPSPUGRPFZ-BYPYZUCNSA-N

Canonical SMILES

CN(C)C(=O)CC(C(=O)O)N

Isomeric SMILES

CN(C)C(=O)C[C@@H](C(=O)O)N

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